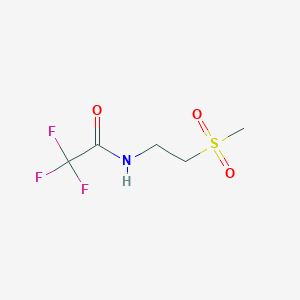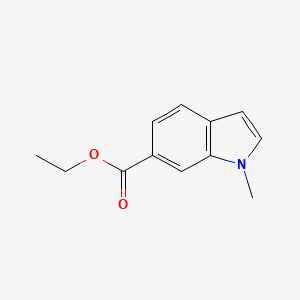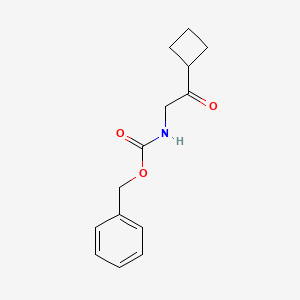
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the introduction of a cyclopropylmethoxy group onto the pyridine ring. One efficient method for its preparation is through copper-catalyzed Csp³-H oxidation . In this process, pyridin-2-yl-methanes react with water under mild conditions to yield pyridin-2-yl-methanones. The reaction proceeds well with various aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, resulting in moderate to good yields .
Molecular Structure Analysis
The molecular structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol consists of a pyridine ring fused with a cyclopropylmethoxy group and a hydroxyl group. The cyclopropylmethoxy moiety is attached to the pyridine nitrogen atom, forming a stable structure .
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Iron(II) Complexes: The compound has been utilized in synthesizing iron(II) complexes with pyridine hemiacetals as axial ligands. These complexes, studied through X-ray diffraction and spectroscopy, are found to form octahedral metal coordination polyhedrons, revealing potential applications in coordination chemistry (Bourosh et al., 2018).
Catalytic Applications
- Biocatalytic Synthesis: It has been involved in whole-cell biocatalytic synthesis experiments. Utilizing recombinant Escherichia coli in a microreaction system, efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol was achieved, highlighting its role in green chemistry and biocatalysis (Chen et al., 2021).
Photocatalysis
- Photo-methoxylation: Research has shown that photo-methoxylation processes in acidic methanol can be influenced by pyridine compounds like this one. This has implications in photochemical reactions and photocatalysis (Sugimori et al., 1983).
Supramolecular Chemistry
- Supramolecular Complex Formation: This compound has been used in the synthesis of triple-stranded helical supramolecular complexes. The formation of these complexes, involving tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and copper(I), is significant in the study of supramolecular structures (Lam et al., 1997).
Nickel Complexes in Catalysis
- Nickel Complex Synthesis: The chemical has been instrumental in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes are used in the catalytic oligomerization of ethylene, indicating its utility in industrial catalysis (Kermagoret & Braunstein, 2008).
Propiedades
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVTNQTQDEAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)



![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)